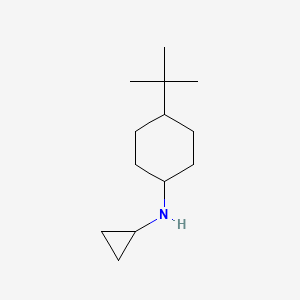

4-tert-butyl-N-cyclopropylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-cyclopropylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N/c1-13(2,3)10-4-6-11(7-5-10)14-12-8-9-12/h10-12,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHVUWXKVFEPAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801230676 | |

| Record name | N-Cyclopropyl-4-(1,1-dimethylethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926246-93-7 | |

| Record name | N-Cyclopropyl-4-(1,1-dimethylethyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926246-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-4-(1,1-dimethylethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butyl N Cyclopropylcyclohexan 1 Amine

Strategic Retrosynthesis of the Target Cyclohexylamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-tert-butyl-N-cyclopropylcyclohexan-1-amine, the most logical disconnection occurs at the carbon-nitrogen (C-N) bond of the secondary amine. This disconnection is a common strategy for amines and falls under the category of a functional group interconversion (FGI).

This retrosynthetic step suggests that the target amine can be synthesized from two key precursors: 4-tert-butylcyclohexanone and cyclopropylamine. The forward reaction, or synthesis, would involve forming the C-N bond between these two fragments. This approach is highly convergent and efficient, as it constructs the target molecule from two readily accessible building blocks. The most direct and widely used method to achieve this transformation is reductive amination.

Amine Formation via Reductive Amination of 4-tert-butylcyclohexanone

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity. The process involves two sequential steps that are often performed in a single pot:

Imine/Enamine Formation: The reaction is initiated by the condensation of 4-tert-butylcyclohexanone with cyclopropylamine. This reaction is typically catalyzed by a mild acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine). The bulky tert-butyl group on the cyclohexane (B81311) ring influences the conformation and reactivity of the ketone.

Reduction: The resulting imine intermediate is then reduced in situ to the final secondary amine. A variety of reducing agents can be employed for this step, with the choice of reagent influencing the reaction conditions and selectivity.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is particularly favored as it is mild enough not to reduce the starting ketone, is effective under slightly acidic conditions that favor imine formation, and generally provides high yields. commonorganicchemistry.com Catalytic hydrogenation (e.g., H₂ over a palladium catalyst) is another effective, albeit more operationally demanding, method.

The reaction using sodium triacetoxyborohydride is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | pH Conditions | Key Advantages |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Mildly Acidic | High selectivity for imines over ketones; no toxic byproducts. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Acidic | Stable in acidic conditions; effective for a wide range of substrates. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to Basic | Cost-effective; requires imine to be pre-formed as it can reduce ketones. commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd, PtO₂) | Ethanol, Ethyl Acetate | Neutral | "Green" method with high atom economy; requires pressure equipment. researchgate.net |

This table provides an interactive comparison of common reducing agents used in reductive amination.

Alternative Synthetic Pathways for Cyclohexylamine Derivatives

While reductive amination is the most direct route, alternative methodologies exist for the synthesis of N-substituted cyclohexylamines. These can be valuable if the starting ketone is unavailable or if different stereochemical outcomes are desired.

A classical approach involves the nucleophilic substitution of a suitable leaving group on the cyclohexane ring by cyclopropylamine. This two-step process begins with the conversion of 4-tert-butylcyclohexanol into a species with a good leaving group, such as a tosylate, mesylate, or halide (bromide or iodide).

The synthesis would proceed as follows:

Activation of the Alcohol: 4-tert-butylcyclohexanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form 4-tert-butylcyclohexyl tosylate.

Substitution: The resulting tosylate is then treated with cyclopropylamine. The amine acts as a nucleophile, displacing the tosylate group in an S_N2 reaction to form the desired product.

A significant challenge with this method is the potential for a competing elimination reaction (E2), especially given that secondary cyclohexyl systems are prone to elimination. The use of a non-bulky amine nucleophile and careful control of reaction temperature can help to favor substitution over elimination.

Modern synthetic chemistry offers powerful transition metal-catalyzed methods for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. researchgate.net While traditionally used for coupling amines with aryl halides, its scope has been extended to include some alkyl substrates.

In this context, a 4-tert-butylcyclohexyl halide (e.g., bromide) or triflate could be coupled with cyclopropylamine in the presence of a palladium catalyst, a suitable phosphine ligand (like BINAP or XPhos), and a base (such as sodium tert-butoxide). researchgate.net

This method can be highly efficient but requires careful optimization of the catalyst system (metal, ligand, and base) to achieve good yields and suppress side reactions. The cost and potential toxicity of the metal catalyst are also important considerations.

Development and Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for the reductive amination pathway. Key parameters to consider include:

Solvent: The choice of solvent affects the solubility of reactants and the reaction rate. Aprotic solvents like DCE or THF are often preferred for reactions with borohydride-based reagents.

pH Control: Imine formation is acid-catalyzed but the reducing agents can be sensitive to pH. Maintaining a mildly acidic pH (typically 4-6) is often optimal. This can be achieved by adding a controlled amount of a weak acid like acetic acid.

Temperature: Most reductive aminations can be carried out at room temperature, which is advantageous for energy efficiency and for minimizing side reactions.

Stoichiometry: Using a slight excess of the amine and the reducing agent can help drive the reaction to completion.

The stereochemical outcome (the ratio of cis to trans isomers) is a critical aspect of this synthesis. The bulky tert-butyl group locks the cyclohexane ring in a chair conformation where it occupies an equatorial position. The approach of the amine and the subsequent reduction can occur from either the axial or equatorial face, leading to a mixture of diastereomers. The final cis/trans ratio is influenced by the steric bulk of the reducing agent and the reaction conditions. Bulky reducing agents tend to favor axial attack on the iminium ion, leading to the cis product, while smaller reagents may favor equatorial attack, yielding the trans product. docsity.com

Table 2: Influence of Reaction Parameters on Reductive Amination Outcome

| Parameter | Condition A | Condition B | Expected Outcome |

|---|---|---|---|

| Reducing Agent | NaBH(OAc)₃ (less bulky) | L-Selectride® (bulky) | Condition A may favor the trans isomer; Condition B would strongly favor the cis isomer. docsity.com |

| Temperature | 0 °C | Reflux | Higher temperatures may decrease selectivity and lead to more side products. |

| Catalyst | Acetic Acid (1.1 eq) | No Acid | Acid catalysis is crucial for efficient imine formation; no acid leads to a very slow or no reaction. |

This interactive table illustrates how changing reaction parameters can affect the yield and selectivity of the synthesis.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Considerations

When evaluating synthetic routes, it is important to consider both efficiency and environmental impact. The principles of green chemistry provide a framework for this analysis. rsc.orgrsc.org

Reductive Amination: This is often the most efficient and "green" option. It is a one-pot reaction with high atom economy, as most atoms from the reactants are incorporated into the final product. It avoids the use of toxic heavy metals and can often be performed under mild conditions. acs.org

Transition Metal-Catalyzed Amination: While powerful, this method relies on expensive and potentially toxic palladium catalysts. Significant effort is required for catalyst removal from the final product. However, for certain substrates where other methods fail, it can be an enabling technology.

Table 3: Comparative Analysis of Synthetic Routes

| Metric | Reductive Amination | Nucleophilic Substitution | Transition Metal-Catalyzed Amination |

|---|---|---|---|

| Number of Steps | 1 (one-pot) | 2 | 1 |

| Atom Economy | High | Moderate | Moderate to High |

| Key Reagents | Ketone, Amine, Reducing Agent | Alcohol, TsCl, Amine | Halide, Amine, Pd-catalyst, Ligand, Base |

| Green Chemistry Score | Favorable | Less Favorable | Moderate (metal catalyst is a drawback) |

This interactive table compares the different synthetic pathways based on key efficiency and green chemistry metrics.

Stereochemical and Conformational Analysis of 4 Tert Butyl N Cyclopropylcyclohexan 1 Amine

Detailed Conformational Analysis of the Substituted Cyclohexane (B81311) Ring

The cyclohexane ring is not planar and exists predominantly in a puckered chair conformation to minimize angle and torsional strain. libretexts.org The interconversion between different conformations, particularly the two chair forms, is a key aspect of its dynamic structure.

The chair conformation is the most stable arrangement for a cyclohexane ring, being free of both angle and torsional strain. libretexts.org Other higher-energy conformations include the twist-boat and the boat. The boat conformation is destabilized by steric repulsion between the "flagpole" hydrogens and torsional strain along the sides. libretexts.org

Table 2: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Chair | 0 | 0 | Most Stable |

| Twist-Boat | 5.5 | 23 | Intermediate |

| Boat | 6.9 | 29 | Local Maximum |

| Half-Chair | 10.8 | 45 | Transition State |

Data sourced from general values for unsubstituted cyclohexane. wikipedia.org

Substituents on a cyclohexane ring have different steric environments in axial versus equatorial positions. An axial substituent experiences destabilizing steric interactions with the other two axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. pressbooks.pub

The tert-butyl group is exceptionally bulky. When forced into an axial position, it experiences significant steric strain from these 1,3-diaxial interactions. The energetic preference for a tert-butyl group to be in an equatorial position is quantified by its "A-value," which is the Gibbs free energy difference between the equatorial and axial conformers. For a tert-butyl group, this value is approximately 5 kcal/mol (21 kJ/mol), one of the largest for any substituent. pressbooks.pubwikipedia.org

This large energy penalty means that the cyclohexane ring in 4-tert-butyl-N-cyclopropylcyclohexan-1-amine is effectively "locked" in a conformation where the tert-butyl group occupies an equatorial position. pressbooks.pub This conformational locking prevents ring flipping, as the alternative chair form with an axial tert-butyl group is energetically prohibitive. libretexts.org Consequently, the conformation of the entire molecule is largely fixed. In the more stable trans isomer, this forces the N-cyclopropylamine group into the equatorial position as well. In the cis isomer, the N-cyclopropylamine group is consequently forced into the axial position.

With the ring conformation locked by the equatorial tert-butyl group, the orientation of the N-cyclopropyl substituent is determined by the molecule's diastereomeric form.

In the trans isomer , the N-cyclopropylamine group will also reside in the sterically favored equatorial position.

In the cis isomer , the N-cyclopropylamine group is forced to occupy the more sterically hindered axial position.

Beyond simple steric considerations, the N-cyclopropyl group introduces specific stereoelectronic effects. The cyclopropyl (B3062369) ring's C-C bonds have significant p-character, allowing them to interact electronically with adjacent functional groups. The orientation of the nitrogen's lone pair of electrons and the C-N bond relative to the cyclopropyl ring is crucial. Studies on related N-cyclopropylanilines suggest that the lowest energy conformation often requires a specific alignment to satisfy stereoelectronic demands, such as a "bisected" conformation where the plane of the cyclopropyl ring is aligned with the C-N bond. nih.govacs.org This preferred orientation minimizes steric hindrance and allows for potential orbital overlap between the nitrogen lone pair and the Walsh orbitals of the cyclopropyl ring, influencing the amine's basicity and reactivity. In some contexts, the presence of a strained cyclopropyl ring can even alter typical conformational preferences, although this "cyclopropyl effect" is most pronounced when the ring is spiro-fused to the cyclohexane ring. chemistryworld.comrsc.org

Dynamic Stereochemistry and Interconversion Processes

The stereochemistry of this compound is not static; rather, it involves a series of dynamic equilibria between different stereoisomers and conformers. The key interconversion processes for this molecule are cis-trans isomerization and conformational changes within each stereoisomer.

The cyclohexane ring in this compound exists predominantly in a chair conformation. The bulky tert-butyl group has a very strong preference for the equatorial position to minimize steric strain, effectively "locking" the ring in a specific conformation. This leaves two possible diastereomers: the cis isomer, where the amino group is on the same side of the ring as the tert-butyl group (axial), and the trans isomer, where it is on the opposite side (equatorial).

The interconversion between the cis and trans isomers is a dynamic process that can occur under certain conditions, typically involving an equilibrium through a planar or near-planar intermediate, such as the corresponding imine or by protonation-deprotonation at the nitrogen atom. In general, for 1,4-disubstituted cyclohexanes, the isomer with both substituents in the equatorial position is thermodynamically more stable. Therefore, for this compound, the trans isomer, with both the tert-butyl and the N-cyclopropylamino groups in equatorial positions, is expected to be the major and more stable diastereomer at equilibrium.

Recent studies on the dynamic isomerization of 4-substituted cyclohexane-1-amines have shown that enzymatic catalysis can be used to convert a cis/trans mixture to the thermodynamically favored trans diastereomer. rsc.orguan.mx This process often proceeds through a ketone intermediate, highlighting the accessibility of pathways for interconversion. rsc.orguan.mx

Within each diastereomer, other dynamic processes can occur, such as nitrogen inversion and rotation around the C-N and N-cyclopropyl bonds. Nitrogen inversion in amines is typically a rapid process at room temperature, leading to a time-averaged environment for the substituents on the nitrogen atom. Rotation around the C-N bond will also be rapid, allowing the cyclopropyl group to adopt its most sterically and electronically favorable orientation. Computational studies on cyclopropylamines suggest that the conformational preferences are influenced by stereoelectronic effects, such as hyperconjugation.

The energy landscape of these interconversion processes can be mapped computationally, and the kinetics of these processes can be studied experimentally using dynamic NMR spectroscopy, where changes in the NMR spectra as a function of temperature can provide information about the energy barriers of these conformational changes.

Methodologies for Stereochemical Assignment and Purity Determination

The unambiguous assignment of the stereochemistry of the cis and trans isomers of this compound and the determination of their purity rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for stereochemical assignment in cyclohexane derivatives.

¹H NMR Spectroscopy: The chemical shift and, more importantly, the coupling constants of the proton on the carbon bearing the amino group (C1) are diagnostic.

In the trans isomer, the C1 proton is axial, and it will exhibit large axial-axial couplings (typically 8-13 Hz) to the adjacent axial protons on C2 and C6.

In the cis isomer, the C1 proton is equatorial and will show smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz). The chemical shift of the protons on the cyclopropyl group may also differ between the two isomers.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemistry. The carbon atoms in a cis (axial) substituted cyclohexane often experience a shielding effect (upfield shift) compared to their counterparts in a trans (equatorial) substituted ring due to steric compression.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) can be used to confirm the connectivity and coupling relationships between protons, while NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of atoms, further confirming the relative stereochemistry of the cis and trans isomers.

Chromatographic Methods are essential for separating the stereoisomers and determining the diastereomeric and enantiomeric purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can often separate diastereomers. The difference in the physical properties of the cis and trans isomers, such as their polarity and boiling point, can lead to different retention times on a chromatographic column.

Chiral Chromatography: To separate the enantiomers of the cis and trans isomers (as each is a racemate), chiral stationary phases are required. Chiral HPLC is a common method for the analytical and preparative resolution of enantiomers. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.

The following table summarizes the expected analytical characteristics for the stereochemical assignment of the isomers of this compound, based on known trends for similar compounds.

| Technique | Parameter | trans Isomer (Equatorial-Equatorial) | cis Isomer (Equatorial-Axial) |

| ¹H NMR | C1-H Chemical Shift | Typically more upfield | Typically more downfield |

| C1-H Coupling Constants | Large (8-13 Hz) | Small (2-5 Hz) | |

| ¹³C NMR | Ring Carbon Chemical Shifts | Generally downfield | Some carbons may be shielded (upfield) |

| Chromatography | Retention Time (Normal Phase) | Generally shorter | Generally longer |

Table 1: Predicted Analytical Characteristics for Stereochemical Assignment

Advanced Spectroscopic Characterization of 4 Tert Butyl N Cyclopropylcyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

No data available.

No data available.

No data available.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

No data available.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Studies

No data available.

Until research featuring the spectroscopic analysis of 4-tert-butyl-N-cyclopropylcyclohexan-1-amine is published, a detailed and accurate article on this specific topic cannot be constructed.

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl N Cyclopropylcyclohexan 1 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) Studies for Ground State Optimization

No published studies utilizing Density Functional Theory (DFT) to determine the optimized ground state geometry of 4-tert-butyl-N-cyclopropylcyclohexan-1-amine were found. Such calculations would typically involve selecting a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to solve the Schrödinger equation, yielding the lowest energy conformation of the molecule. This would provide precise bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

Without DFT calculations, an analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—for this compound is not possible. The energy gap between these orbitals is a key indicator of a molecule's chemical reactivity and kinetic stability. Similarly, a detailed map of the electrostatic potential and Mulliken or Natural Bond Orbital (NBO) charge distribution, which would reveal the electron-rich and electron-deficient regions of the molecule, remains undetermined.

Molecular Modeling and Force Field Simulations for Conformational Space Mapping

There is no available research on the conformational analysis of this compound using molecular modeling and force field simulations. Due to the flexibility of the cyclohexane (B81311) ring and the rotational freedom of the cyclopropyl (B3062369) and tert-butyl groups, this molecule is expected to have multiple low-energy conformers. A systematic conformational search or molecular dynamics simulations would be necessary to identify the most stable chair, boat, and twist-boat conformations and to determine their relative energies and populations at a given temperature.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)

No computationally predicted spectroscopic data for this compound have been reported. The prediction of ¹H and ¹³C NMR chemical shifts, typically performed using the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for structure verification. researchgate.netresearchgate.netchemrxiv.org Similarly, the calculation of vibrational frequencies could aid in the interpretation of experimental infrared (IR) and Raman spectra. The absence of such computational data precludes a comparison with potential experimental findings.

Computational Elucidation of Reaction Mechanisms and Transition States

The mechanisms of reactions involving this compound have not been investigated through computational methods. Theoretical studies could, for example, explore the transition states and reaction pathways of its synthesis, oxidation, or other chemical transformations, providing valuable insights into the energetics and kinetics of these processes. rsc.orgresearchgate.net

Chemical Reactivity and Derivatization Strategies for 4 Tert Butyl N Cyclopropylcyclohexan 1 Amine

Functional Group Transformations at the Amine Moiety

The lone pair of electrons on the nitrogen atom of 4-tert-butyl-N-cyclopropylcyclohexan-1-amine makes it a nucleophilic center, susceptible to a variety of reactions that lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Alkylation and N-Acylation Reactions

N-Alkylation: As a secondary amine, this compound readily undergoes N-alkylation with alkyl halides to furnish the corresponding tertiary amines. wikipedia.orgyoutube.com This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net The choice of alkylating agent can be varied to introduce a wide range of substituents. However, a common challenge in the alkylation of secondary amines is the potential for overalkylation to form a quaternary ammonium (B1175870) salt, although this is less of a concern when forming a tertiary amine. wikipedia.org

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., CH₃I) | 4-tert-butyl-N-cyclopropyl-N-methylcyclohexan-1-amine | N-Alkylation |

| This compound | Acyl Chloride (e.g., CH₃COCl) | N-(4-tert-butyl-N-cyclopropylcyclohexyl)acetamide | N-Acylation |

N-Acylation: The amine functionality can be readily acylated using acyl chlorides or acid anhydrides to form amides. orgoreview.comresearchgate.net This reaction is a robust method for the introduction of an acyl group and is often performed in the presence of a non-nucleophilic base, such as pyridine, to scavenge the acidic byproduct. researchgate.net N-acylation is a highly efficient transformation for both primary and secondary amines. orientjchem.org

Condensation Reactions with Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones leads to the formation of enamines. wikipedia.orgmasterorganicchemistry.comyoutube.com This acid-catalyzed condensation reaction proceeds through a carbinolamine intermediate, which then dehydrates. Unlike primary amines which form imines, secondary amines lack the second proton on the nitrogen necessary for imine formation, leading instead to the elimination of a proton from an adjacent carbon atom to yield the enamine. libretexts.org The bulky tert-butyl group on the cyclohexane (B81311) ring may influence the regioselectivity of enamine formation with unsymmetrical ketones.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde (e.g., Acetaldehyde) | Enamine | Condensation |

| This compound | Ketone (e.g., Acetone) | Enamine | Condensation |

Formation of Salts and Coordination Complexes

Salt Formation: As a basic compound, this compound readily reacts with acids to form ammonium salts. google.comgoogle.com For instance, treatment with hydrochloric acid would yield 4-tert-butyl-N-cyclopropylcyclohexan-1-ammonium chloride. nih.gov Salt formation is a common strategy to improve the water solubility and crystalline nature of amines.

Coordination Complexes: The nitrogen lone pair allows this compound to act as a ligand in the formation of coordination complexes with transition metals. core.ac.ukdocbrown.info Amines are well-known ligands in coordination chemistry, and this compound can coordinate to various metal centers, such as copper(II), nickel(II), and cobalt(II), through its nitrogen atom. libretexts.orgacs.org The steric bulk of the tert-butyl and cyclopropyl (B3062369) groups would influence the coordination geometry and the stability of the resulting metal complexes.

Chemical Transformations Involving the Cyclohexane Ring System

While the amine group is the primary site of reactivity, the cyclohexane ring can also undergo chemical transformations, often influenced by the stereochemistry of the substituents.

Regioselective and Stereoselective Functionalization of the Ring

Direct functionalization of the cyclohexane ring of this compound is challenging due to the presence of unactivated C-H bonds. However, strategies such as directed C-H activation or free radical halogenation could potentially be employed to introduce new functional groups. researchgate.netnih.gov The large tert-butyl group effectively locks the conformation of the cyclohexane ring, placing it predominantly in an equatorial position. This conformational rigidity can lead to high stereoselectivity in reactions occurring on the ring. Any reaction at the other positions of the ring would be influenced by the steric hindrance of the axial and equatorial protons and the bulky substituents.

Ring Modification and Rearrangement Reactions

The cyclopropyl group attached to the nitrogen atom introduces the possibility of unique rearrangement reactions. Under certain conditions, particularly those involving the formation of an iminium ion or a nitrenium ion intermediate, the strained cyclopropane (B1198618) ring can undergo ring-opening or rearrangement. acs.orgacs.org For instance, reactions involving N-cyclopropyl-amides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids. rsc.org While not directly studied for this compound, analogous systems suggest that the cyclopropyl group could participate in interesting chemical transformations. researchgate.netnih.gov

Reactivity and Stability Profile of the Cyclopropyl Substituent

The reactivity of the N-cyclopropyl moiety in this compound is significantly influenced by the inherent strain of the three-membered ring and the electronic properties of the adjacent nitrogen atom. The cyclopropyl group, with its C-C-C bond angles of 60°, possesses considerable angle strain, making it susceptible to ring-opening reactions under certain conditions. These reactions are often promoted by electrophilic reagents, particularly acids, which can protonate the amine nitrogen or directly attack the cyclopropane ring.

Protonation of the amino group increases its electron-withdrawing inductive effect, which can weaken the adjacent C-C bonds of the cyclopropane ring. In the presence of a strong acid, this can lead to the formation of a dicationic intermediate, facilitating the cleavage of the distal C-C bond of the cyclopropane ring. nih.gov The stability of the cyclopropyl group is therefore highly dependent on the pH of the environment. Under neutral or basic conditions, the ring is generally stable. However, in acidic media, the propensity for ring-opening increases.

The substitution pattern on the cyclohexane ring also plays a crucial role. The bulky 4-tert-butyl group effectively locks the cyclohexane ring in a chair conformation, with the tert-butyl group occupying an equatorial position to minimize steric strain. This conformational rigidity forces the N-cyclopropyl group into either an axial position (in the cis-isomer) or an equatorial position (in the trans-isomer). This fixed orientation has profound implications for the stability and reactivity of the cyclopropyl substituent.

An axial N-cyclopropyl group in the cis-isomer is subject to greater steric hindrance from the axial hydrogens at the C3 and C5 positions of the cyclohexane ring. libretexts.org This steric congestion can influence the approach of reagents and may affect the stability of the transition states in chemical reactions. Conversely, the equatorial N-cyclopropyl group in the trans-isomer is more sterically accessible.

Ring-opening reactions of N-cyclopropylamides, a related class of compounds, have been shown to occur in the presence of Lewis acids like aluminum chloride, proceeding through an aziridine (B145994) intermediate. researchgate.net Similar mechanisms could be envisaged for N-cyclopropylamines under appropriate conditions.

| Condition | Reactivity of Cyclopropyl Group | Probable Intermediate |

| Neutral/Basic | Generally Stable | - |

| Acidic (e.g., strong Brønsted acids) | Susceptible to Ring-Opening | Dicationic species |

| Presence of Lewis Acids | Potential for Ring-Opening | Complex with Lewis acid, possible aziridine-like intermediates |

Stereochemical Control and Product Distribution in Chemical Reactions

The stereochemical outcome of reactions involving the N-cyclopropyl group of this compound is directly governed by the fixed conformation of the cyclohexane ring. The distinct spatial arrangement of the axial N-cyclopropyl group in the cis-isomer versus the equatorial N-cyclopropyl group in the trans-isomer leads to different steric environments, which in turn dictates the facial selectivity of approaching reagents.

In contrast, for the cis-isomer , the axial N-cyclopropyl group is significantly more sterically encumbered. It is shielded on one face by the cyclohexane ring itself, particularly by the 1,3-diaxial interactions with the axial hydrogens. fiveable.me This steric hindrance would be expected to direct the attack of an incoming reagent to the more exposed outer face of the cyclopropyl ring, leading to a high degree of stereocontrol and potentially a single major product.

For instance, in a hypothetical electrophilic addition to the cyclopropane ring, the electrophile would preferentially attack the less hindered face. The subsequent nucleophilic attack would then occur with a predictable stereochemistry. The rigidity of the 4-tert-butylcyclohexyl scaffold ensures that the stereochemical information is effectively transferred throughout the reaction sequence.

The difference in reactivity between axial and equatorial groups is a well-established principle in cyclohexane chemistry. Axial substituents are generally more sterically hindered and can exhibit lower reactivity or lead to different products compared to their equatorial counterparts. reddit.com For example, in the oxidation of cis- and trans-4-tert-butylcyclohexanol, the isomer with the axial hydroxyl group reacts faster, as the hydroxyl group is more sterically accessible to the oxidant in that conformation. reddit.com A similar principle would apply to reactions at the N-cyclopropyl group of the title compound.

The stereochemical control exerted by the conformationally locked cyclohexane ring is a powerful tool in synthetic chemistry. By selecting the appropriate cis- or trans-isomer of this compound, a chemist can direct the outcome of a reaction to obtain a specific stereoisomer of the product.

| Isomer | Position of N-Cyclopropyl Group | Steric Environment | Predicted Stereochemical Outcome |

| cis | Axial | Highly hindered by 1,3-diaxial interactions | High stereoselectivity, attack on the less hindered face |

| trans | Equatorial | Relatively unhindered | Lower stereoselectivity compared to the cis-isomer |

Detailed research findings on specific reactions of this compound would be necessary to provide quantitative data on product distributions. However, the principles of conformational analysis and steric hindrance provide a strong predictive framework for the stereochemical outcomes.

Q & A

Basic: What are the standard synthetic routes for 4-tert-butyl-N-cyclopropylcyclohexan-1-amine, and how are reaction conditions optimized?

Answer:

The synthesis typically involves reductive amination between 4-tert-butylcyclohexanone and cyclopropylamine. Key steps include:

- Amine activation : Use of reducing agents like sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–6) to facilitate imine formation and reduction .

- Steric hindrance management : The tert-butyl group imposes steric constraints; elevated temperatures (50–60°C) and prolonged reaction times (24–48 hrs) improve yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity is confirmed via GC-MS or HPLC .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the cyclohexane chair conformation and cyclopropylamine integration. Distinct tert-butyl protons appear as a singlet at ~1.2 ppm .

- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents, critical for assessing steric effects .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 224.2 g/mol) and detects impurities .

Advanced: How can stereoselective synthesis of enantiomers be achieved, and what chiral catalysts are effective?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived phosphoric acids to induce asymmetry during reductive amination. Enantiomeric excess (ee) ≥90% is achievable via dynamic kinetic resolution .

- Asymmetric hydrogenation : Transition-metal catalysts (e.g., Ru-BINAP complexes) hydrogenate imine intermediates with high stereocontrol. Reaction conditions (H₂ pressure, solvent polarity) are tuned to minimize tert-butyl group interference .

- Analytical validation : Chiral HPLC (e.g., Chiralpak IB column) quantifies ee, while NOESY NMR confirms spatial orientation .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:

- Variable Temperature (VT) NMR : Assess conformational flexibility (e.g., cyclohexane ring flipping) by acquiring spectra at −40°C to 80°C. Slowed motion resolves splitting artifacts .

- DFT calculations : Compare experimental ¹³C chemical shifts with density functional theory (DFT)-predicted values to identify misassignments .

- Isotopic labeling : Synthesize deuterated analogs (e.g., D₂O exchangeable protons) to clarify coupling patterns .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Answer:

- Storage : −20°C under inert gas (Ar/N₂) in amber vials to prevent oxidation. Desiccants (e.g., molecular sieves) mitigate hygroscopic degradation .

- Stability : Shelf life ≥2 years when stored properly. Accelerated stability studies (40°C/75% RH for 6 months) confirm no significant decomposition via LC-MS .

Advanced: How can computational models predict the compound’s biological activity or receptor binding?

Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., GPCRs). The tert-butyl group’s hydrophobicity enhances binding to lipid-rich pockets .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous amines to build predictive models .

- MD simulations : Assess conformational dynamics in aqueous vs. membrane environments (GROMACS software) to refine binding hypotheses .

Advanced: What methodologies assess the compound’s environmental impact or degradation pathways?

Answer:

- Biodegradation assays : OECD 301F test evaluates microbial breakdown in activated sludge. LC-MS/MS monitors intermediate metabolites .

- Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous solutions; identify byproducts via high-resolution mass spectrometry (HRMS) .

- Ecotoxicity screening : Daphnia magna acute toxicity tests (OECD 202) determine EC₅₀ values. Structure-activity relationships (SAR) predict bioaccumulation potential .

Advanced: How are reaction kinetics and thermodynamics analyzed for scale-up synthesis?

Answer:

- Kinetic profiling : Use in-situ IR spectroscopy to track imine formation rates. Arrhenius plots (ln k vs. 1/T) derive activation energy (Eₐ) .

- Thermodynamic stability : Differential Scanning Calorimetry (DSC) measures ΔH of crystallization. Phase diagrams optimize solvent mixtures for large-scale purification .

- Process intensification : Microreactor systems enhance heat/mass transfer, reducing side reactions from the tert-butyl group’s steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.